molecular formula C12H18N4O4 B1464198 1-[(3S)-1-(tert-Butoxycarbonyl)pyrrolidinyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1354357-77-9

1-[(3S)-1-(tert-Butoxycarbonyl)pyrrolidinyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1464198
CAS RN: 1354357-77-9
M. Wt: 282.3 g/mol
InChI Key: HBYHXFNYEOYAPX-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3S)-1-(tert-Butoxycarbonyl)pyrrolidinyl]-1H-1,2,3-triazole-4-carboxylic acid (TBC-PY) is a novel synthetic compound with a wide range of potential applications in the field of scientific research. TBC-PY is a derivative of pyrrolidinyl triazole, which is a heterocyclic compound containing a nitrogen atom and a carbon atom in its ring structure. It has been found to possess unique properties that make it an attractive candidate for use in various scientific research applications.

Mechanism of Action

1-[(3S)-1-(tert-Butoxycarbonyl)pyrrolidinyl]-1H-1,2,3-triazole-4-carboxylic acid has been found to act as an inhibitor of protein kinases. It binds to the active site of the kinase and prevents the phosphorylation of the target protein. This inhibition of protein kinase activity leads to a decrease in the activity of the target protein.
Biochemical and Physiological Effects
1-[(3S)-1-(tert-Butoxycarbonyl)pyrrolidinyl]-1H-1,2,3-triazole-4-carboxylic acid has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of protein kinases, which leads to a decrease in the activity of the target protein. Additionally, it has been found to inhibit the activity of enzymes involved in the metabolism of drugs, which leads to a decrease in the bioavailability of the drug. It has also been found to inhibit the activity of enzymes involved in the metabolism of lipids, which leads to a decrease in the levels of lipids in the body.

Advantages and Limitations for Lab Experiments

The use of 1-[(3S)-1-(tert-Butoxycarbonyl)pyrrolidinyl]-1H-1,2,3-triazole-4-carboxylic acid in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it is a highly selective inhibitor of protein kinases, which makes it an ideal tool for studying the structure and function of proteins. However, there are some limitations to the use of 1-[(3S)-1-(tert-Butoxycarbonyl)pyrrolidinyl]-1H-1,2,3-triazole-4-carboxylic acid in laboratory experiments. It is a relatively new compound, and its effects on other biochemical and physiological processes have yet to be fully explored. Additionally, its effects on the metabolism of drugs and lipids have yet to be fully elucidated.

Future Directions

There are several potential future directions for the use of 1-[(3S)-1-(tert-Butoxycarbonyl)pyrrolidinyl]-1H-1,2,3-triazole-4-carboxylic acid in scientific research. Further research could be conducted to explore its effects on other biochemical and physiological processes. Additionally, further research could be conducted to fully elucidate its effects on the metabolism of drugs and lipids. Finally, further research could be conducted to explore its potential therapeutic applications.

Scientific Research Applications

1-[(3S)-1-(tert-Butoxycarbonyl)pyrrolidinyl]-1H-1,2,3-triazole-4-carboxylic acid has been found to be an effective tool for chemical and biological research. It has been used to study the structure and function of proteins, as well as to study the mechanisms of drug action. It has also been used in the study of enzyme catalysis, as well as in the study of the mechanism of action of drugs. Additionally, it has been used in the study of the structure and function of DNA and RNA.

properties

IUPAC Name

1-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O4/c1-12(2,3)20-11(19)15-5-4-8(6-15)16-7-9(10(17)18)13-14-16/h7-8H,4-6H2,1-3H3,(H,17,18)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBYHXFNYEOYAPX-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)N2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3S)-1-(tert-Butoxycarbonyl)pyrrolidinyl]-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(3S)-1-(tert-Butoxycarbonyl)pyrrolidinyl]-1H-1,2,3-triazole-4-carboxylic acid
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1-[(3S)-1-(tert-Butoxycarbonyl)pyrrolidinyl]-1H-1,2,3-triazole-4-carboxylic acid
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1-[(3S)-1-(tert-Butoxycarbonyl)pyrrolidinyl]-1H-1,2,3-triazole-4-carboxylic acid
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1-[(3S)-1-(tert-Butoxycarbonyl)pyrrolidinyl]-1H-1,2,3-triazole-4-carboxylic acid
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1-[(3S)-1-(tert-Butoxycarbonyl)pyrrolidinyl]-1H-1,2,3-triazole-4-carboxylic acid

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